THP-Mal

描述

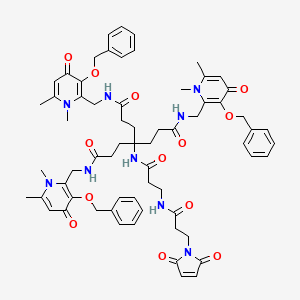

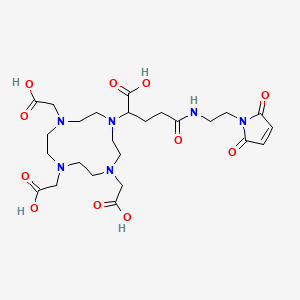

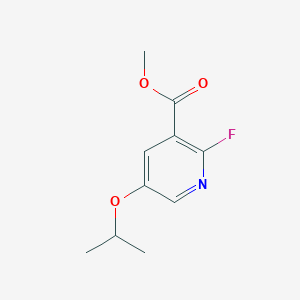

THP-Mal, also known as Tris(hydroxypyridinone)-maleimide, is a chemical compound with the formula C44H57N9O13 . It is a white to off-white powder . This compound is an efficient chelator for 68Ga and is used for peptides and antibodies labeling. It shows specific reactivity toward the SH group such as cysteine .

Chemical Reactions Analysis

This compound has been used in the labeling of proteins with gallium-68 . This process involves coupling a maleimide THP derivative (this compound) site-specifically to the C-terminal cysteine residue of a protein. The this compound-protein conjugate is then labeled with ammonium acetate-buffered gallium-68 .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular weight is 919.41, and its chemical formula is C44H57N9O13 .

科学研究应用

太赫兹辐射和生物效应

太赫兹(THz)辐射,包括 THP-Mal,在医疗、军事和安全应用中越来越多地被使用。它以在国际机场安全检查、癌症和烧伤诊断的医疗中心以及边境巡逻检查点识别隐藏的爆炸物、药物和武器中的应用而著称。研究太赫兹辐射的生物效应对于了解其与生物系统相互作用、健康危害评估、安全标准制定以及确保在各种应用中的安全使用至关重要 (Wilmink & Grundt, 2011)。

太赫兹技术的生物医学应用

在生物医学研究中,太赫兹(THz)技术,包括 this compound,已显示出前景。该技术被用于成像、医学诊断、健康监测、环境控制以及化学和生物识别等一系列应用。它在表征氨基酸、多肽、DNA、蛋白质和癌症检测中的应用非常重要。然而,太赫兹成像技术中的挑战,例如局限性和主要障碍,需要得到解决,以进一步推进该领域 (Gong et al., 2019)。

太赫兹波成像:视野和障碍

太赫兹波成像,涉及 this compound 的太赫兹技术的一个组成部分,仍在发展中。它有可能彻底改变生物技术,特别是在成像和医学诊断方面。使用飞秒光学产生、传播和检测 T 射线是该领域关注的关键领域。了解 T 射线成像的局限性和挑战对于其在跨学科领域的开发和应用至关重要 (X. -. Zhang, 2002)。

未来方向

THP-Mal has been used in the labeling of proteins with gallium-68 . This process has been applied in the development of a PET imaging agent targeting the prostate-specific membrane antigen, an attractive target for staging prostate cancer . This suggests that this compound could have potential applications in the field of medical imaging.

作用机制

Target of Action

THP-Mal, also known as Tetrahydroprotoberberines (THPBs), is a compound isolated from Chinese herbs . The primary targets of this compound are D2 dopamine receptors , which it inhibits, and D1 dopamine receptors , which it activates . These receptors play a crucial role in the dopaminergic system in the central nervous system .

Mode of Action

This compound interacts with its targets, the D2 and D1 dopamine receptors, in a unique way. It acts as an antagonist to the D2 dopamine receptors, inhibiting their function . On the other hand, it acts as an agonist to the D1 dopamine receptors, enhancing their function . This dual action on the dopamine receptors results in changes in the dopaminergic system, which is associated with pain perception and drug addiction .

Biochemical Pathways

The antinociception produced by this compound is related to the inhibition of D2 dopamine receptors . This leads to changes in the dopaminergic system in the central nervous system . Additionally, this compound was found to increase the synthesis and release of endogenous opioid peptides in the central nervous system , which may contribute to its anti-dependence potential.

Pharmacokinetics

A series of THP-containing compounds have been shown to modulate the pKa of drugs and improve their absorption, distribution, metabolism, and excretion (ADME) profiles .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the dopaminergic system. By acting as an antagonist to D2 dopamine receptors and an agonist to D1 dopamine receptors, this compound can alter the balance of dopamine in the central nervous system . This can result in antinociceptive effects, reducing the perception of pain . Additionally, the increased synthesis and release of endogenous opioid peptides may contribute to its potential utility in treating drug abuse .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. For instance, exposure to certain environmental contaminants can mediate increased oxidative stress in the male reproductive tract, with associated increased DNA damage and epigenetic modification . These mechanisms are associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring

属性

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METBHPNAPCROQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)